molecular formula C9H8Br2O B14024203 1-(2,4-Dibromophenyl)propan-1-one

1-(2,4-Dibromophenyl)propan-1-one

Cat. No.: B14024203
M. Wt: 291.97 g/mol
InChI Key: QMTXPFBQZXOEHI-UHFFFAOYSA-N
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Description

1-(2,4-Dibromophenyl)propan-1-one is an organic compound with the molecular formula C9H8Br2O It is characterized by the presence of a propanone group attached to a dibromophenyl ring

Preparation Methods

Synthetic Routes and Reaction Conditions

1-(2,4-Dibromophenyl)propan-1-one can be synthesized through several methods. One common synthetic route involves the bromination of acetophenone derivatives. The reaction typically requires the use of bromine or a brominating agent in the presence of a catalyst such as iron or aluminum chloride. The reaction conditions, including temperature and solvent, can vary depending on the desired yield and purity of the product.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale bromination processes. These processes are optimized for efficiency and cost-effectiveness, often utilizing continuous flow reactors and automated systems to control reaction parameters. The use of high-purity starting materials and advanced purification techniques ensures the production of high-quality this compound suitable for various applications.

Chemical Reactions Analysis

Types of Reactions

1-(2,4-Dibromophenyl)propan-1-one undergoes several types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.

    Reduction: Reduction reactions can convert the ketone group to an alcohol group, resulting in the formation of 1-(2,4-Dibromophenyl)propan-1-ol.

    Substitution: The bromine atoms in the compound can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3) under acidic conditions.

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.

    Substitution: Nucleophiles such as amines, thiols, or alkoxides can be used to replace the bromine atoms.

Major Products Formed

    Oxidation: Formation of carboxylic acids or aldehydes.

    Reduction: Formation of alcohols.

    Substitution: Formation of substituted phenylpropanones with various functional groups.

Scientific Research Applications

1-(2,4-Dibromophenyl)propan-1-one has a wide range of applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules. Its reactivity makes it a valuable intermediate in organic synthesis.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate or active ingredient in drug development.

    Industry: It is used in the production of specialty chemicals and materials, including polymers and resins.

Mechanism of Action

The mechanism of action of 1-(2,4-Dibromophenyl)propan-1-one depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, leading to various biochemical effects. The bromine atoms in the compound can enhance its reactivity and binding affinity to target molecules, influencing its overall activity.

Comparison with Similar Compounds

1-(2,4-Dibromophenyl)propan-1-one can be compared with other similar compounds, such as:

    1-(2,4-Dichlorophenyl)propan-1-one: Similar structure but with chlorine atoms instead of bromine. It may exhibit different reactivity and biological activity.

    1-(2,4-Difluorophenyl)propan-1-one: Contains fluorine atoms, which can significantly alter its chemical properties and applications.

    1-(2,4-Diiodophenyl)propan-1-one: Iodine atoms can increase the compound’s molecular weight and influence its reactivity.

The uniqueness of this compound lies in its specific bromine substitution pattern, which imparts distinct chemical and biological properties compared to its analogs.

Properties

Molecular Formula

C9H8Br2O

Molecular Weight

291.97 g/mol

IUPAC Name

1-(2,4-dibromophenyl)propan-1-one

InChI

InChI=1S/C9H8Br2O/c1-2-9(12)7-4-3-6(10)5-8(7)11/h3-5H,2H2,1H3

InChI Key

QMTXPFBQZXOEHI-UHFFFAOYSA-N

Canonical SMILES

CCC(=O)C1=C(C=C(C=C1)Br)Br

Origin of Product

United States

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